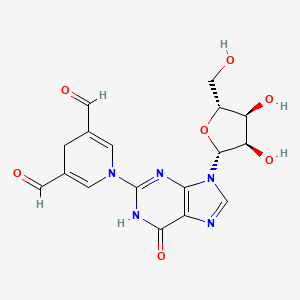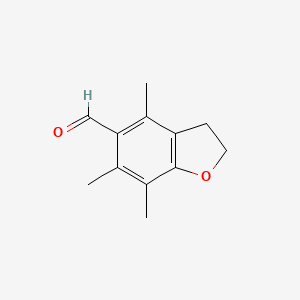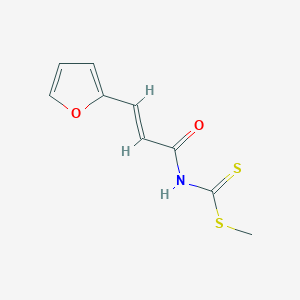
Methyl (3-(furan-2-yl)acryloyl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3-(furan-2-yl)acryloyl)carbamodithioate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, an acrylate group, and a carbamodithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-(furan-2-yl)acryloyl)carbamodithioate typically involves the reaction of furan derivatives with acrylate compounds under specific conditionsThe reaction conditions often include the use of catalysts, such as piperidinium acetate, and may be carried out under solvent-free conditions to enhance yield and reduce environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3-(furan-2-yl)acryloyl)carbamodithioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The acrylate group can be reduced to form saturated derivatives.
Substitution: The carbamodithioate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Saturated acrylate derivatives.
Substitution: Various substituted carbamodithioate derivatives.
Aplicaciones Científicas De Investigación
Methyl (3-(furan-2-yl)acryloyl)carbamodithioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl (3-(furan-2-yl)acryloyl)carbamodithioate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by:
Inhibiting Enzymes: The compound can inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.
Inducing Apoptosis: In cancer cells, it can induce programmed cell death (apoptosis) through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxamide: Another furan derivative with antimicrobial properties.
Furan-2,5-dione:
N-(Furan-2-yl)methylacrylamide: A related compound used in polymer synthesis.
Uniqueness
Methyl (3-(furan-2-yl)acryloyl)carbamodithioate is unique due to its combination of a furan ring, acrylate group, and carbamodithioate moiety, which imparts distinct chemical reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C9H9NO2S2 |
|---|---|
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
methyl N-[(E)-3-(furan-2-yl)prop-2-enoyl]carbamodithioate |
InChI |
InChI=1S/C9H9NO2S2/c1-14-9(13)10-8(11)5-4-7-3-2-6-12-7/h2-6H,1H3,(H,10,11,13)/b5-4+ |
Clave InChI |
AAXIPVCYWXFUSF-SNAWJCMRSA-N |
SMILES isomérico |
CSC(=S)NC(=O)/C=C/C1=CC=CO1 |
SMILES canónico |
CSC(=S)NC(=O)C=CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
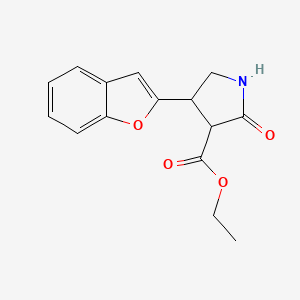
![5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine](/img/no-structure.png)
![5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)
![Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride](/img/structure/B12897023.png)

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine](/img/structure/B12897026.png)
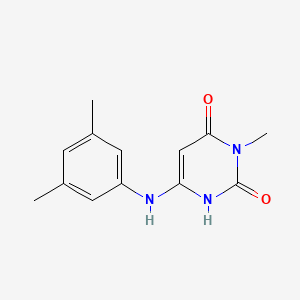
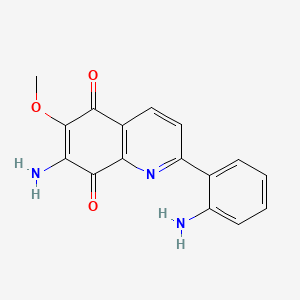
![2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile](/img/structure/B12897043.png)
